2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic moiety and a pyridine ring in its structure makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyridine derivative.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for key steps.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The spirocyclic structure allows for a unique mode of binding, potentially leading to high specificity and potency. The methoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
- {7-oxaspiro[3.5]nonan-2-yl}methanamine
- 1-Oxaspiro[3.5]nonan-2-one, 3-methylene-
Uniqueness
2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide is unique due to the combination of its spirocyclic core and pyridine ring, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-14-11(3-2-8-16-14)13(18)17-12-4-5-15(12)6-9-20-10-7-15/h2-3,8,12H,4-7,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUIOCSJLQJAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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